N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule featuring a spirocyclic 1,4,8-triazaspiro[4.5]deca-1,3-diene core. The compound includes a thioacetamide linker bridging the spiro system to a 3,4-dimethoxyphenyl group. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may influence solubility, pharmacokinetics, and target binding compared to halogenated or alkylated analogs.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-29-14-12-25(13-15-29)27-23(18-8-6-5-7-9-18)24(28-25)33-17-22(30)26-19-10-11-20(31-2)21(16-19)32-3/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYHOPFVBVBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities due to its unique structural features. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 466.6 g/mol. Its structure incorporates a triazaspiro core and functional groups such as thioether and acetamide, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O3S |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1189662-58-5 |
Antimicrobial Properties
Research into the antimicrobial activity of structurally similar compounds suggests that this compound may possess significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds with similar structures have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Escherichia coli | Inhibition |
| Pseudomonas aeruginosa | Inhibition |
- Antifungal Activity : Similar thioether-containing compounds demonstrated effectiveness against various fungal strains.
| Fungal Strain | Activity Observed |
|---|---|
| Candida albicans | Inhibition |
| Aspergillus niger | Inhibition |
Cytotoxicity and Anticancer Potential
The unique structural features of this compound may also confer cytotoxic effects against cancer cell lines. Compounds with similar spirocyclic structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as disrupting cell cycle progression and inducing oxidative stress .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study investigating the antibacterial properties of various thioether derivatives reported that compounds exhibiting similar structural motifs showed promising results against common pathogens . This suggests that this compound may also be effective.
- Cytotoxicity Assessment : Research focusing on sulfur-containing compounds indicated their potential as anticancer agents due to their ability to target multiple pathways involved in tumor progression . The specific activity of this compound remains to be elucidated but could follow similar patterns.
Comparison with Similar Compounds
Compound A : 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide ()
- Key Differences :
- Aromatic Substitution : The 3,4-dimethoxyphenyl group in the target compound is replaced with a 2,3-dimethylphenyl group.
- Electron Effects : Methoxy groups (electron-donating) vs. methyl (mildly electron-donating) and chloro (electron-withdrawing) substituents.
- Impact :
- Methoxy groups enhance solubility in polar solvents compared to chloro or methyl groups .
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Key Differences :
- Core Structure : Lacks the spirocyclic triazaspiro system.
- Substituents : Dichlorophenyl and thiazolyl groups vs. dimethoxyphenyl and spirocyclic triaza systems.
- Impact :
- Dichlorophenyl groups may enhance electrophilicity, increasing reactivity in covalent binding scenarios .
Spirocyclic Analogues with Modified Linkers
Compound C : 3-([1,1’-Biphenyl]-4-yl)-1-(pyrimidin-2-yl)-8-(thiophen-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione ()
- Key Differences :
- Linker Chemistry : A thiophen-2-ylmethyl group replaces the thioacetamide linker.
- Aromatic Systems : Biphenyl and pyrimidinyl groups vs. dimethoxyphenyl.
- Impact :
- Pyrimidine and biphenyl groups may enhance interactions with aromatic-rich binding pockets (e.g., kinase ATP sites) .
Comparative Data Tables
Table 1: Structural and Electronic Properties
Table 2: Hypothetical Pharmacokinetic Profiles*
| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.2 | 1 | 6 |
| Compound A | 4.1 | 1 | 5 |
| Compound B | 2.8 | 1 | 4 |
| Compound C | 4.5 | 0 | 7 |
Research Findings and Implications
- Substituent Effects : The 3,4-dimethoxyphenyl group balances solubility and lipophilicity, contrasting with chloro derivatives (e.g., Compound A), which may prioritize potency over bioavailability .
- Synthetic Challenges : The spirocyclic core requires multi-step synthesis, as seen in analogous systems (e.g., Compound C), often involving carbodiimide-mediated couplings or cyclization reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
